molecular formula C15H23N7O B7050109 4-(4-methyl-1,2,4-triazol-3-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide

4-(4-methyl-1,2,4-triazol-3-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide

Cat. No.: B7050109
M. Wt: 317.39 g/mol
InChI Key: LANZEBXJDSWETK-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,2,4-triazol-3-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide is a complex organic compound featuring a triazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring followed by the introduction of the piperidine and pyrazole moieties. Common synthetic routes include:

  • Condensation Reactions: The triazole ring can be formed through the condensation of hydrazine with a suitable carbonyl compound.

  • Nucleophilic Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions.

  • Amide Bond Formation: The final step often involves the formation of an amide bond between the piperidine and pyrazole derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used for reduction reactions.

  • Substitution Reagents: Various alkyl halides, amines, and alcohols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole and piperidine rings make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to bind to biological targets makes it a candidate for drug discovery and development.

Industry: In the industry, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. It can also be used in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-(4-Methyl-1,2,4-triazol-3-yl)methanol

  • 1,2,4-Triazole derivatives

  • Piperidine derivatives

Uniqueness: This compound is unique due to its combination of triazole and piperidine rings, which provides it with distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)-N-(3-pyrazol-1-ylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O/c1-20-12-17-19-14(20)13-4-10-21(11-5-13)15(23)16-6-2-8-22-9-3-7-18-22/h3,7,9,12-13H,2,4-6,8,10-11H2,1H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANZEBXJDSWETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCN(CC2)C(=O)NCCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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